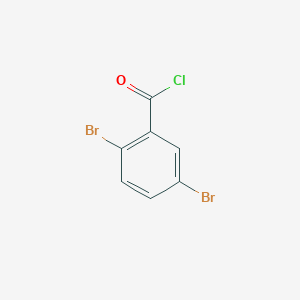

2,5-Dibromobenzoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2ClO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFXLCABRSQDFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30541178 | |

| Record name | 2,5-Dibromobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59615-13-3 | |

| Record name | 2,5-Dibromobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,5-Dibromobenzoyl chloride CAS 59615-13-3 properties

2,5-Dibromobenzoyl Chloride: Technical Monograph & Application Guide

Abstract

This compound (CAS 59615-13-3) is a specialized halogenated aromatic building block used extensively in the synthesis of pharmacologically active benzamides and heterocyclic scaffolds.[1] This guide provides a comprehensive technical profile, including physicochemical properties, validated synthesis protocols, mechanistic insights into its reactivity (specifically the "ortho-effect"), and safety standards for handling this corrosive intermediate.

Physicochemical Profile

This compound is an acyl chloride derivative characterized by two bromine substituents at the ortho and meta positions relative to the carbonyl group. Its high molecular weight and halogenation pattern impart specific lipophilic and steric properties useful in drug design.[2]

Table 1: Chemical & Physical Properties

| Property | Data |

| CAS Number | 59615-13-3 |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 298.36 g/mol |

| Appearance | Off-white to pale yellow solid (low melting) |

| Solubility | Soluble in DCM, THF, Toluene; Reacts with water/alcohols |

| Reactivity | Moisture sensitive; Hydrolyzes to 2,5-dibromobenzoic acid |

| Storage | Inert atmosphere ( |

Synthesis & Production

The industrial and laboratory-scale production of this compound is most reliably achieved through the chlorination of 2,5-dibromobenzoic acid. Thionyl chloride (

Protocol: Thionyl Chloride Mediated Synthesis

Reagents:

-

2,5-Dibromobenzoic acid (1.0 equiv)

-

Thionyl chloride (1.5 – 2.0 equiv)[2]

-

Catalytic DMF (Dimethylformamide) (1-2 drops)

-

Solvent: Toluene or DCM (optional; neat reaction is common)

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl2) or an inert gas line (

). -

Addition: Charge the flask with 2,5-dibromobenzoic acid. Add Thionyl chloride slowly.[2] If the acid is solid and bulky, a minimal amount of dry toluene can be used to create a slurry.

-

Catalysis: Add 1-2 drops of anhydrous DMF. This forms the Vilsmeier-Haack reagent intermediate, significantly accelerating the reaction.

-

Reaction: Heat the mixture to reflux (approx. 75-80°C) for 2–4 hours. The reaction is complete when gas evolution (

, -

Workup: Remove excess Thionyl chloride via vacuum distillation (rotary evaporator).

-

Purification: The crude acid chloride is usually sufficiently pure for subsequent steps. If necessary, it can be distilled under high vacuum or recrystallized from dry hexane.[2]

DOT Diagram 1: Synthesis Workflow

Figure 1: Catalytic cycle for the conversion of carboxylic acid to acid chloride using SOCl2/DMF.

Reactivity & Mechanistic Insights

The reactivity of this compound is dominated by two factors:

-

Electrophilicity: The acyl chloride carbon is highly electrophilic, susceptible to attack by nucleophiles (amines, alcohols, thiols).[2][3]

-

The Ortho-Effect (Steric Hindrance): The bromine atom at the C2 position (ortho) exerts significant steric bulk. This hinders the approach of nucleophiles, particularly bulky amines, requiring optimized conditions (higher temperature or stronger bases) compared to unsubstituted benzoyl chloride.

Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via an addition-elimination mechanism.[2][3][4] The nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate.[5] The chloride ion, being a good leaving group, is expelled, reforming the carbonyl bond.

DOT Diagram 2: Reactivity & Steric Map

Figure 2: Structural reactivity map highlighting the steric influence of the ortho-bromine.

Applications in Drug Discovery

This compound is a "privileged scaffold" precursor.[2] It is primarily used to introduce the 2,5-dibromophenyl moiety into small molecules, a motif often used to modulate metabolic stability (blocking metabolic hot spots) or improve potency via halogen bonding.

Key Application: Synthesis of Benzamides

Benzamides derived from this intermediate are investigated for various therapeutic targets, including antimicrobial agents and CNS-active ligands.[2][3][6]

Experimental Protocol: Amide Coupling (Schotten-Baumann Conditions)

-

Preparation: Dissolve the amine (1.0 equiv) in DCM or THF.

-

Base: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 – 1.5 equiv) to scavenge the HCl generated.[2]

-

Addition: Cool the solution to 0°C. Add this compound (1.05 equiv) dropwise (dissolved in minimal solvent).

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours. (Note: Due to the ortho-bromo steric effect, reaction times may be longer than typical benzoyl chlorides).[2]

-

Workup: Quench with water. Wash organic layer with 1N HCl (to remove unreacted amine) and sat.[2]

(to remove unreacted acid). Dry over

Safety & Handling

-

Corrosivity: Causes severe skin burns and eye damage.[2][3] Wear chemical-resistant gloves (Nitrile/Neoprene), goggles, and a face shield.[2]

-

Inhalation Hazard: Hydrolyzes in moist air to release HCl gas, which is a respiratory irritant.[2][3] Always handle in a functioning fume hood.

-

Storage: Store in a tightly sealed container under an inert atmosphere. Moisture ingress will degrade the reagent to the parent acid and release HCl pressure, potentially rupturing the container.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7432, 3,5-Dinitrobenzoyl chloride (Analogous Reactivity Data).[2] Retrieved from [Link][2]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[2] Oxford University Press.[2] (General reference for Nucleophilic Acyl Substitution and Ortho-Effects).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 3,5-Dinitrobenzoyl chloride | C7H3ClN2O5 | CID 7432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Dichlorobenzyl bromide | C7H5BrCl2 | CID 3495744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

2,5-Dibromobenzoyl chloride molecular weight and formula

2,5-Dibromobenzoyl Chloride: Technical Profile & Synthetic Utility

Abstract this compound (CAS 59615-13-3) is a high-value electrophilic building block used in the synthesis of pharmacologically active small molecules and agrochemicals. Distinguished by its dual bromine "handles" on the aromatic ring, this compound offers a unique platform for diversity-oriented synthesis (DOS), allowing researchers to construct complex polysubstituted benzamides and esters via sequential cross-coupling reactions. This guide details its physicochemical properties, validated synthesis protocols, and strategic applications in drug discovery.[1]

Physicochemical Profile

The following data consolidates calculated and available experimental parameters for this compound.

| Parameter | Value | Notes |

| IUPAC Name | This compound | |

| CAS Number | 59615-13-3 | |

| Molecular Formula | C₇H₃Br₂ClO | |

| Molecular Weight | 298.36 g/mol | Calculated |

| Appearance | Off-white to yellow low-melting solid | Tendency to supercool to liquid state if impure. |

| Boiling Point | ~145–150 °C (at 15 mmHg) | Estimated based on di-halo analogs. |

| Solubility | Soluble in DCM, THF, Toluene, EtOAc | Reacts violently with water/alcohols. |

| Stability | Moisture Sensitive | Hydrolyzes to 2,5-dibromobenzoic acid. |

Synthesis & Manufacturing Protocol

The synthesis of this compound is typically achieved via the nucleophilic acyl substitution of 2,5-dibromobenzoic acid using thionyl chloride (

Standard Operating Procedure (SOP)

Reagents:

-

Precursor: 2,5-Dibromobenzoic acid (1.0 equiv)

-

Reagent: Thionyl Chloride (

) (1.5–2.0 equiv) -

Catalyst: DMF (Dimethylformamide) (0.05 equiv) - Critical for activating the thionyl chloride.

-

Solvent: Toluene or Dichloromethane (DCM) (Optional; neat reaction is common).

Protocol:

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or

line) to exclude moisture. -

Addition: Charge the flask with 2,5-dibromobenzoic acid. If using solvent, add anhydrous Toluene (5 mL per gram of acid).

-

Activation: Add Thionyl Chloride slowly via an addition funnel. Add the catalytic amount of DMF. Note: Vigorous gas evolution (

, -

Reflux: Heat the mixture to reflux (75–80 °C) for 2–4 hours. The reaction is complete when gas evolution ceases and the solid acid is fully dissolved.

-

Workup: Cool the mixture to room temperature. Remove excess

and solvent under reduced pressure (rotary evaporator). -

Purification: The crude acid chloride is often pure enough for immediate use. For high purity, vacuum distillation is recommended.

Synthesis Pathway Diagram

Figure 1: Acid chloride formation via thionyl chloride mediated substitution.

Reactivity & Mechanistic Utility[2][3]

This compound is a "privileged scaffold" because it possesses three distinct reactive sites with orthogonal reactivity profiles:

-

Acyl Chloride (C-1): Highly electrophilic; reacts rapidly with nucleophiles (amines, alcohols) at room temperature.

-

Ortho-Bromine (C-2): Sterically hindered but electronically activated; susceptible to Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

-

Meta-Bromine (C-5): Less sterically hindered; allows for regioselective functionalization.

This structure allows for Sequential Functionalization , a powerful strategy in medicinal chemistry library generation.

Reactivity Landscape Diagram

Figure 2: Divergent synthesis pathways utilizing the acyl chloride core.

Applications in Drug Development

SGLT2 Inhibitor Analogs (The Dapagliflozin Connection)

While Dapagliflozin (Farxiga) specifically utilizes 5-bromo-2-chlorobenzoyl chloride as a key intermediate [1], the 2,5-dibromo analog is extensively used to synthesize structural analogs for Structure-Activity Relationship (SAR) studies.

-

Mechanism : The benzoyl chloride reacts with phenetole (via Friedel-Crafts) to form a benzophenone.

-

Advantage of Dibromo : Unlike the chloro-bromo analog, the 2,5-dibromo variant allows for the introduction of two different aryl groups via sequential coupling, enabling the exploration of novel chemical space around the SGLT2 pharmacophore.

Peptidomimetics & Helix Mimetics

Benzoyl chlorides with ortho-substituents are often used to induce conformational constraints in peptidomimetics. The bromine atoms in the 2,5-positions force the amide bond out of planarity, mimicking the twist found in certain alpha-helical protein domains.

Safety & Handling (MSDS Summary)

-

Hazards :

-

Storage : Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Keep tightly sealed to prevent hydrolysis to the acid.

-

Disposal : Quench slowly into a large volume of ice-water containing sodium bicarbonate before disposal.

References

-

Meng, W., et al. (2008). "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 51(5), 1145–1149. Link

-

Pharmaffiliates . "this compound Product Data." Retrieved 2025.[1][4][2][3][5][6] Link

-

BenchChem . "Protocol for Acylation Reaction with Benzoyl Chloride Derivatives." Link

-

Sigma-Aldrich . "Safety Data Sheet: Benzoyl Chloride Derivatives." Link

Sources

A Senior Application Scientist's Guide to the Solubility of 2,5-Dibromobenzoyl Chloride in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility of 2,5-Dibromobenzoyl chloride (CAS No: 59615-13-3, Molecular Formula: C₇H₃Br₂ClO) in common organic solvents.[1] This document is intended for researchers, scientists, and drug development professionals who utilize this reactive intermediate in their synthetic workflows. Given the limited availability of direct quantitative solubility data for this specific compound, this guide synthesizes information from analogous compounds, fundamental chemical principles, and provides detailed protocols for empirical determination.

Understanding the Molecular Profile of this compound

This compound is an aromatic acyl chloride characterized by a benzene ring substituted with two bromine atoms and a highly reactive benzoyl chloride functional group. The electrophilicity of the carbonyl carbon is significantly enhanced by the electron-withdrawing effects of the attached chlorine and the dibrominated aromatic ring. This high reactivity is a critical consideration when selecting an appropriate solvent system, as the compound is prone to solvolysis with protic solvents.

The solubility of this compound is governed by the "like dissolves like" principle. The molecule possesses both polar (the acyl chloride group) and nonpolar (the dibrominated benzene ring) characteristics. This dual nature suggests solubility in a range of aprotic organic solvents. However, its poor ability to form hydrogen bonds means its boiling point and melting point are lower than its corresponding carboxylic acid.[2]

Predicted Solubility Profile

Based on the properties of structurally similar compounds, such as 2,5-Dichlorobenzoyl chloride and other benzoyl chloride derivatives, a qualitative solubility profile for this compound can be predicted. It is crucial to note that this information is an estimation and should be empirically verified for any critical application.

| Solvent Classification | Solvent Name | Predicted Solubility | Rationale & Critical Considerations |

| Aprotic Solvents | |||

| Toluene | Soluble | The aromatic nature of toluene is compatible with the dibrominated benzene ring of the solute. 2,5-Dichlorobenzoyl chloride is known to be soluble in toluene.[3] | |

| Dichloromethane (DCM) | Highly Soluble | A common, inert solvent for reactions involving acyl chlorides due to its polarity and ability to dissolve a wide range of organic compounds. | |

| Chloroform | Highly Soluble | Similar to DCM, its polarity is suitable for solvating the acyl chloride group. | |

| Tetrahydrofuran (THF) | Soluble | A polar aprotic ether that should effectively solvate the molecule. Care must be taken to use anhydrous THF, as residual water will react. | |

| Diethyl Ether | Soluble | A common laboratory solvent, though its lower polarity compared to THF might result in slightly lower solubility. | |

| Hexanes / Heptanes | Sparingly Soluble to Insoluble | The significant difference in polarity between the non-polar aliphatic solvent and the more polar solute will likely result in poor solubility. | |

| Protic Solvents | Reactive - Not Recommended for Stable Solutions | ||

| Water | Reactive/Insoluble | Reacts vigorously to hydrolyze, forming 2,5-Dibromobenzoic acid and hydrochloric acid. Benzoyl chloride reacts violently with water.[4] | |

| Alcohols (Methanol, Ethanol) | Reactive/Soluble | Will dissolve but also react to form the corresponding methyl or ethyl 2,5-dibromobenzoate. This reaction is typically exothermic. | |

| Acetic Acid | Reactive/Soluble | Will likely dissolve but can react with the acyl chloride. |

The Critical Role of Reactivity in Solvent Selection

As an acyl chloride, this compound is highly susceptible to nucleophilic attack. This reactivity is the primary factor governing the choice of solvent.

Caption: Logical workflow for solvent selection for this compound.

Experimental Protocol for Quantitative Solubility Determination

Due to the moisture-sensitive and reactive nature of this compound, a gravimetric method under anhydrous conditions is recommended for determining its solubility in a given aprotic solvent.

Objective: To quantitatively determine the solubility of this compound in a selected anhydrous aprotic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected anhydrous aprotic solvent (e.g., Dichloromethane, Toluene)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Oven-dried glassware (vials with screw caps, volumetric flasks, pipettes, filtration apparatus)

-

Inert gas supply (Nitrogen or Argon)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Syringes and needles

Methodology:

-

Preparation:

-

Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and cool in a desiccator over a drying agent.

-

Handle the anhydrous solvent under an inert atmosphere to prevent moisture contamination.

-

-

Sample Preparation:

-

In an inert atmosphere glovebox or using a Schlenk line, add an excess amount of this compound to a pre-weighed, oven-dried vial. The excess solid is crucial to ensure a saturated solution is formed.

-

Using a syringe, add a known volume (e.g., 5.00 mL) of the anhydrous solvent to the vial.

-

Seal the vial tightly with a cap.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) with constant agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 2.00 mL) of the supernatant using a syringe fitted with a filter (e.g., a PTFE syringe filter) to remove any suspended solid particles.

-

-

Gravimetric Analysis:

-

Dispense the filtered aliquot of the saturated solution into a pre-weighed, dry vial.

-

Record the total mass of the vial and the solution.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a low temperature to avoid decomposition of the solute.

-

Once the solvent is completely removed, re-weigh the vial containing the solid residue.

-

-

Calculation:

-

Mass of dissolved this compound = (Mass of vial + residue) - (Mass of empty vial).

-

Mass of solvent = (Mass of vial + solution) - (Mass of vial + residue).

-

Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100.

-

Caption: Experimental workflow for determining the solubility of a reactive compound.

Safety and Handling Precautions

This compound is a corrosive and lachrymatory compound. It reacts with moisture to produce HCl gas. All handling should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure all equipment is dry and work under an inert atmosphere whenever possible.

Conclusion

References

-

New Jersey Department of Health. Benzoyl chloride - Hazardous Substance Fact Sheet. [Link]

-

BYJU'S. Formation of Acid Chlorides. [Link]

-

Pharmaffiliates. CAS No : 59615-13-3 | Product Name : this compound. [Link]

Sources

Technical Guide: Physical Properties of 2,5-Dibromobenzoyl Chloride (Solid vs. Liquid)

Executive Summary

2,5-Dibromobenzoyl chloride is a highly reactive acyl chloride intermediate used in the synthesis of pharmaceuticals, agrochemicals, and functional organic materials (e.g., organic diodes).[1] Unlike its parent compound, 2,5-dibromobenzoic acid, the chloride derivative lacks the ability to form intermolecular hydrogen bonds, resulting in distinct physical properties—most notably a significantly lower melting point and increased solubility in aprotic organic solvents.[1]

This guide provides a technical analysis of its solid and liquid states, emphasizing the thermodynamic shifts that occur during phase transition and the practical implications for handling this corrosive electrophile.[1]

Chemical Identity & Structural Analysis[1][2][3][4]

The substitution of bromine atoms at the 2- and 5-positions of the benzoyl chloride ring introduces significant steric bulk and electron-withdrawing character, influencing both the crystal lattice energy of the solid and the density of the liquid melt.[1]

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 59615-13-3 |

| Molecular Formula | C₇H₃Br₂ClO |

| Molecular Weight | 298.36 g/mol |

| SMILES | ClC(=O)C1=CC(Br)=CC=C1Br |

| Structural Features | Ortho/Meta-bromo substitution; Acyl chloride functionality |

Comparative Physical Properties: Solid vs. Liquid[3]

The transition from solid to liquid for this compound represents a shift from a lattice stabilized by halogen-halogen interactions to a reactive, dense fluid.[1]

Solid-State Properties

-

Appearance: Typically an off-white to pale yellow crystalline solid.[1]

-

Crystal Habit: The 2,5-dibromo substitution pattern often leads to lower symmetry in packing compared to para-substituted analogs, potentially resulting in needle-like or prismatic crystals.[1]

-

Melting Point (Thermodynamics):

-

Experimental Insight: While the parent acid (2,5-Dibromobenzoic acid) melts at 157°C (CAS 610-71-9), the conversion to the acid chloride removes the carboxylic acid dimer hydrogen bonding network.[1]

-

Estimation: Based on the analog 2,5-Dichlorobenzoyl chloride (MP ~30°C) and the increased molecular weight of bromine, this compound is expected to be a low-melting solid (est. 40–70°C) . It may liquefy upon gentle heating or even storage in warm ambient conditions.[1]

-

Liquid-State Properties (Melt)

-

Density: The liquid phase is exceptionally dense due to the high atomic mass of the two bromine atoms.[1]

-

Estimated Density:> 1.80 g/cm³ (Reference: 1,4-Dibromobenzene has a density of ~1.84 g/cm³).[1]

-

-

Viscosity: The melt exhibits low viscosity compared to the parent acid, facilitating pumping in continuous flow reactors, though care must be taken to prevent solidification in transfer lines.[1]

-

Refractive Index: High, due to the polarizability of the bromine atoms and the aromatic system.[1]

Summary Comparison Table

| Property | Solid State (Standard Conditions) | Liquid State (Melt / Solution) |

| Dominant Interaction | Van der Waals, Halogen bonding | Dipole-dipole, Dispersion forces |

| Reactivity | Surface-limited; slow hydrolysis | High; rapid hydrolysis with moisture |

| Handling Hazard | Dust inhalation; skin contact | Splash hazard; vapor generation |

| Density | High (Crystal packing) | High (>1.8 g/cm³); sinks in water |

| Solubility | Low in water (hydrolyzes); Soluble in DCM | Miscible with Toluene, THF, DCM |

Synthesis & Reactivity Pathways[1]

The physical state of this compound dictates the processing method.[1] It is typically synthesized in solution (liquid phase) but isolated as a solid or used directly as a crude oil.[1]

Synthesis Workflow (Graphviz)[1]

Figure 1: Synthetic pathway transforming the high-melting acid into the low-melting/liquid acid chloride.

Experimental Protocols & Handling

Handling the "Melt"

Because this compound is a low-melting solid, it can often be handled as a liquid by gently warming the container to 50-60°C.[1]

-

Advantage: Liquid transfer allows for precise volumetric dosing using syringes or peristaltic pumps.[1]

-

Risk: Heating increases vapor pressure.[1] This compound is a lachrymator and potent irritant.[1][2] All heating must occur within a fume hood.[1]

Hydrolysis Prevention

The liquid state is highly susceptible to hydrolysis by atmospheric moisture, reverting to the solid acid (which can clog reactor lines).[1]

-

Protocol: Store under an inert atmosphere (Nitrogen or Argon).

-

Solvent Compatibility: If keeping as a liquid solution, use anhydrous Dichloromethane (DCM) or Toluene.[1] Avoid ethers if Lewis acids are present in subsequent steps (potential cleavage).[1]

Safety Data (SDS Highlights)

-

GHS Classification: Skin Corr.[1][3][4][5] 1B (Causes severe skin burns and eye damage).[1]

-

Signal Word: Danger.

-

Precaution: Do not breathe dust/fume/gas/mist/vapors/spray.[1][2] Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13450524, this compound. Retrieved February 3, 2026, from [Link]

-

Pharmaffiliates. this compound Product Data. Retrieved February 3, 2026, from [Link]

Sources

- 1. 3,5-Dinitrobenzoyl chloride | C7H3ClN2O5 | CID 7432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. 2,5-Dichlorobenzyl bromide | C7H5BrCl2 | CID 3495744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 2,5-Dibromobenzoic Acid | 610-71-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

2,5-Dibromobenzoyl chloride safety data sheet (SDS) hazards

CAS: 59615-13-3 (Analogous Reference: Benzoyl Chloride Derivatives) Formula: C₇H₃Br₂ClO Molecular Weight: 298.36 g/mol

Part 1: Molecular Profile & Reactivity Mechanisms

The Core Hazard: 2,5-Dibromobenzoyl chloride is not merely a corrosive solid; it is a moisture-sensitive electrophile . Its primary danger lies in its rapid hydrolysis. Upon contact with ambient moisture, mucous membranes, or lung tissue, the acyl chloride moiety cleaves to release hydrochloric acid (HCl) and 2,5-dibromobenzoic acid .

This reaction is exothermic.[1] In a closed system, the rapid generation of HCl gas causes pressure buildup (explosion risk). On human tissue, it results in simultaneous thermal and chemical burns.

The Hydrolysis Pathway (Mechanism of Injury)

The following diagram illustrates the chemical breakdown that occurs upon exposure. Understanding this mechanism is critical for realizing why "washing with water" requires specific protocols (see Section 4).

Figure 1: Hydrolysis mechanism. Note that for every mole of the chloride hydrolyzed, one mole of corrosive HCl gas is released.

Part 2: Comprehensive Hazard Assessment (GHS)

Due to the niche nature of this specific isomer, safety data is often extrapolated from the parent Benzoyl Chloride class. Treat this compound with the highest level of caution associated with acyl halides.

GHS Classification & H-Codes[2]

| Classification | Category | Hazard Statement (Code) | Clinical/Operational Implication |

| Skin Corrosion | 1B | H314: Causes severe skin burns and eye damage.[2][3] | Irreversible tissue destruction occurs within minutes. |

| Eye Damage | 1 | H318: Causes serious eye damage.[3][4][5] | Risk of corneal opacity and permanent blindness. |

| Acute Toxicity | 4 | H302/H312/H332: Harmful if swallowed/inhaled. | Systemic toxicity from brominated metabolites is possible. |

| Sensitization | 1 | H317: May cause an allergic skin reaction. | Potential for anaphylaxis upon re-exposure. |

| STOT-SE | 3 | H335: May cause respiratory irritation. | Lachrymatory effect; evacuates labs if not contained. |

Signal Word: DANGER

Part 3: Engineering Controls & PPE

Standard "lab coat and gloves" protocols are insufficient for benzoyl chloride derivatives due to their ability to permeate standard nitrile rubber and their volatility.

Barrier Protection (Gloves)

-

Standard Nitrile (0.11 mm): INSUFFICIENT for direct contact. Breakthrough time is often <5 minutes for acid chlorides in organic solvents.

-

Recommended:

-

Double-gloving: Inner nitrile, outer chemically resistant nitrile (minimum 0.2 mm) for incidental splash protection.

-

Laminate (Silver Shield/4H): Required for spill cleanup or handling stock solutions.

-

Viton: Excellent resistance but expensive; reserve for heavy manipulation.

-

Respiratory & Ventilation[3][4][6]

-

Primary Control: All operations (weighing, dispensing, reaction) must occur inside a certified Chemical Fume Hood .

-

Secondary Control: If the solid is fine/dusty, use a static-free spatula to prevent aerosolization.

-

Emergency: In case of a spill outside the hood, a Full-Face Respirator with Acid Gas (E) + Particulate (P100) cartridges is required.

Part 4: Operational Protocols (Expertise & Logic)

Protocol A: Safe Synthesis/Handling

-

Solvent Selection: Avoid protic solvents (alcohols, water) and some ethers (THF can ring-open in the presence of strong Lewis acids generated in situ). Dichloromethane (DCM) or Toluene are preferred.

-

Glassware: Oven-dried (>120°C) glassware is mandatory. Residual moisture on glass walls will generate HCl immediately, clouding the vessel and potentially ruining stoichiometry.

Protocol B: Quenching & Disposal (The Critical Workflow)

NEVER add water directly to the neat acid chloride. This causes violent boiling and splashing of corrosive material.

-

Principle: Dilute first to distribute heat, then hydrolyze slowly at low temperature.

Figure 2: Decision tree for safe quenching of acid chloride residues.

Part 5: Emergency Response

First Aid

-

Skin Contact:

-

Immediate Action: Brush off dry particles (if solid) before wetting.

-

Flush: Rinse with lukewarm water for 15+ minutes.

-

Note: Do not use neutralizing agents (vinegar/baking soda) on the skin; the heat of neutralization can worsen the burn.

-

-

Eye Contact:

-

Flush immediately with water/saline for 15 minutes while holding eyelids open. Time is vision.

-

-

Inhalation:

-

Move to fresh air immediately. If breathing is difficult, 100% oxygen should be administered by trained personnel. Monitor for delayed pulmonary edema (fluid in lungs) for 24 hours.

-

Fire Fighting

-

Media: CO₂, Dry Chemical, or Dry Sand.

-

DO NOT USE: Water jet. Water will react with the chemical to produce HCl gas, intensifying the hazard.[1]

References

-

National Center for Biotechnology Information (PubChem). Benzoyl Chloride - Compound Summary. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Substance Information: 2,5-Dichlorobenzoyl chloride (Analogous Hazard Data). Retrieved from [Link]

-

Pharmaffiliates. this compound Product Data (CAS 59615-13-3).[6] Retrieved from [Link]

-

University of Washington EHS. Standard Operating Procedure: Acid Chlorides. Retrieved from [Link]

-

Massachusetts Institute of Technology (MIT) EHS. Quenching Reactive Intermediates. Retrieved from [Link]

Sources

Reactivity Profile of 2,5-Dibromobenzoyl Chloride: A Technical Guide

Executive Summary

2,5-Dibromobenzoyl chloride serves as a critical electrophilic building block in the synthesis of salicylanilides, benzamides, and heterocyclic pharmacophores. Its reactivity profile is defined by a unique steric-electronic conflict : the 5-bromo substituent electronically activates the carbonyl center via inductive withdrawal (-I), while the 2-bromo substituent imposes a significant steric gatekeeping effect.

For the synthetic chemist, this molecule offers a "Goldilocks" reactivity window: it is sufficiently electrophilic to react quantitatively with a wide range of nucleophiles but possesses enough steric bulk to resist rapid ambient hydrolysis, allowing for easier handling compared to unhindered acid chlorides. This guide provides the mechanistic grounding and validated protocols to exploit this profile for high-yield derivatization.

Molecular Architecture & Electronic Profile

Understanding the reactivity of this compound requires deconstructing the competing effects of its halogen substituents.

The Steric-Electronic Tug-of-War

| Position | Substituent | Effect Type | Impact on Carbonyl Electrophilicity | Impact on Reaction Kinetics |

| C-2 (Ortho) | Bromine | Steric (Dominant) | Negligible electronic impact due to orthogonality. | Deactivating: Blocks the trajectory of nucleophilic attack (Burgi-Dunitz angle). |

| C-5 (Meta) | Bromine | Electronic (-I) | Activating: Inductively withdraws electron density from the ring.[1] | Activating: Increases |

| Carbonyl | -COCl | Leaving Group | High Nucleofugality (Cl⁻). | Facilitates rapid re-hybridization ( |

Net Reactivity Outcome: The molecule functions as a sterically-modulated electrophile . While the carbonyl carbon is highly electron-deficient (activated), the approach path is narrowed. Consequently, reactions with primary nucleophiles (amines, alcohols) proceed rapidly, while bulky secondary nucleophiles may require elevated temperatures or catalysis (e.g., DMAP) to overcome the entropic barrier.

Visualization of Reactivity Landscape

The following diagram illustrates the mechanistic pathway, highlighting the specific steric blockade imposed by the ortho-bromine atom.

Figure 1: Mechanistic pathway showing the "gatekeeper" role of the 2-bromo substituent during nucleophilic attack.

Nucleophilic Acyl Substitution: Mechanistic Insights

Aminolysis (Amide Formation)

-

Primary Amines: React vigorously. The high nucleophilicity of primary amines allows them to penetrate the steric shield of the 2-Br atom easily.

-

Secondary Amines: Reaction rates drop significantly. The steric clash between the amine's alkyl groups and the 2-Br atom raises the activation energy (

). -

Anilines: Reactivity is governed by the aniline's electronics. Electron-deficient anilines (e.g., nitroaniline) may require heating, as the 2,5-dibromo system is not activated enough to compensate for a weak nucleophile and steric hindrance simultaneously.

Hydrolysis (Stability Profile)

Unlike benzoyl chloride, which fumes instantly in moist air, this compound exhibits enhanced hydrolytic stability . The ortho-bromine prevents the formation of the ordered transition state required for water attack.

-

Implication: It can be weighed in open air for short periods without significant degradation, though long-term storage requires anhydrous conditions.

Experimental Protocols

Protocol A: Synthesis of Amides (Schotten-Baumann Conditions)

Best for: Primary amines, amino acids, and water-tolerant nucleophiles.

Reagents:

-

This compound (1.0 equiv)

-

Amine (1.1 equiv)

-

Base: 10% NaOH or Na₂CO₃ (2.5 equiv)

-

Solvent: DCM or THF / Water biphasic mix

Step-by-Step:

-

Preparation: Dissolve the amine in the aqueous base solution (or water/THF mix if solubility is poor). Cool to 0–5 °C.

-

Addition: Dissolve this compound in a minimal amount of DCM. Add this solution dropwise to the amine mixture under vigorous stirring.

-

Note: The dropwise addition controls the exotherm and ensures the amine competes effectively against water for the acyl chloride.

-

-

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.

-

Workup: The product often precipitates. Filter and wash with water. If no precipitate, separate the organic layer, wash with 1M HCl (to remove unreacted amine) and brine, then dry over MgSO₄.

Protocol B: Anhydrous Esterification/Amidation

Best for: Secondary amines, alcohols, and moisture-sensitive substrates.

Reagents:

-

This compound (1.1 equiv)

-

Nucleophile (Alcohol/Amine) (1.0 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Catalyst: DMAP (0.1 equiv) – Critical for alcohols due to steric hindrance.

-

Solvent: Anhydrous DCM or Toluene.

Step-by-Step:

-

Setup: Flame-dry glassware and purge with N₂/Ar.

-

Solubilization: Dissolve the nucleophile and base in anhydrous solvent. Add DMAP.

-

Activation: Cool to 0 °C. Add this compound (neat or in solution) slowly.

-

Completion: Stir at RT.

-

Monitoring: TLC is essential. If reaction stalls, heat to reflux (toluene is preferred for higher temps). The 2-Br steric effect is often overcome by thermal energy.

-

-

Quench: Add saturated NaHCO₃ solution. Extract and purify via column chromatography.

Decision Framework for Synthesis

Use the following logic flow to select the optimal reaction conditions for your specific nucleophile.

Figure 2: Workflow for selecting reaction conditions based on nucleophile sterics and electronics.

References

-

BenchChem. (2025).[2][3] Comparative Guide to the Reactivity of 2-Amino-5-bromobenzoyl Chloride and Analogues. Retrieved from

-

Fisher Scientific. (n.d.). Amide Synthesis Protocols and Reagent Selection.[] Retrieved from

-

BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms and Applications. Retrieved from

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

Sources

difference between 2,5-Dibromobenzoyl chloride and 2,5-Dibromobenzoic acid

Executive Summary

This guide provides a high-resolution technical analysis comparing 2,5-Dibromobenzoic acid and its activated derivative, 2,5-Dibromobenzoyl chloride . While they share a core molecular scaffold, their roles in synthetic organic chemistry are distinct: the acid serves as a stable, shelf-ready precursor, whereas the chloride is a transient, high-energy electrophile used for rapid derivatization. This document outlines their physicochemical divergences, mechanistic reactivity profiles, and validated experimental protocols for researchers in drug discovery and agrochemical synthesis.

Part 1: Molecular Architecture & Physicochemical Properties

The fundamental difference lies in the acyl substituent: the hydroxyl group (-OH) of the acid confers stability and hydrogen-bonding capability, while the chloride (-Cl) of the acyl halide creates a polarized, highly reactive center prone to nucleophilic attack.

Comparative Data Table

| Feature | 2,5-Dibromobenzoic Acid | This compound |

| CAS Number | 610-71-9 | 59615-13-3 |

| Molecular Formula | C₇H₄Br₂O₂ | C₇H₃Br₂ClO |

| Molecular Weight | 279.91 g/mol | 298.36 g/mol |

| Physical State | Crystalline Solid | Solid / Low-melting Solid (Moisture Sensitive) |

| Melting Point | 155–159 °C | Typically lower than parent acid (Empirical determination rec.) |

| Solubility | Methanol, DMSO, Ethanol | DCM, THF, Toluene (Reacts violently with water) |

| Acidity/Reactivity | Weak Acid (pKa ~2.5) | Strong Electrophile (Lachrymator) |

| Primary Utility | Stable Building Block | Activated Acylating Agent |

Structural Visualization

The following diagram illustrates the structural relationship and the activation pathway transforming the stable acid into the reactive chloride.

Figure 1: Synthetic pathway transforming the stable acid scaffold into the reactive acyl chloride for downstream coupling.

Part 2: Mechanistic Reactivity Profile

The Thermodynamic Barrier (Acid)

2,5-Dibromobenzoic acid is relatively inert toward direct nucleophilic attack because the carbonyl carbon is stabilized by resonance with the hydroxyl oxygen. Furthermore, the leaving group (-OH) is a strong base (hydroxide), which is thermodynamically unfavorable to displace.

-

Mechanism: Requires activation (e.g., carbodiimides like EDC/DCC) or conversion to an acid chloride to facilitate reaction with amines or alcohols.

The Kinetic Advantage (Chloride)

This compound features a chlorine atom, which is an excellent leaving group (weak base). The induction from the chlorine and the electron-withdrawing bromine atoms on the ring makes the carbonyl carbon highly electrophilic.

-

Mechanism: Undergoes Nucleophilic Acyl Substitution via a tetrahedral intermediate. The reaction is often exothermic and irreversible, requiring no additional coupling reagents.

Reactivity Decision Matrix

Figure 2: Decision matrix for selecting between the acid and chloride forms based on synthetic goals.

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Convert the stable acid to the reactive chloride for immediate use.

Reagents:

-

2,5-Dibromobenzoic acid (1.0 equiv)

-

Thionyl Chloride (SOCl₂) (1.5–2.0 equiv)

-

Catalytic DMF (Dimethylformamide) (1-2 drops)

-

Solvent: Anhydrous Toluene or DCM (optional; neat reaction is common)

Methodology:

-

Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂ or Ar line) to exclude moisture.

-

Addition: Charge the flask with 2,5-Dibromobenzoic acid. Add Thionyl Chloride slowly. Add catalytic DMF (initiates the Vilsmeier-Haack-like mechanism).

-

Reaction: Heat to reflux (70–80°C) for 2–4 hours. Monitor gas evolution (SO₂ and HCl).

-

Checkpoint: The suspension should become a clear solution upon completion.

-

-

Work-up: Remove excess SOCl₂ under reduced pressure (rotary evaporator). Co-evaporate with dry toluene to remove trace thionyl chloride.

-

Result: The residue is crude this compound, typically used directly in the next step without purification to prevent hydrolysis.

Protocol B: General Amidation (Coupling Reaction)

Objective: Synthesize an amide scaffold (e.g., for JNK inhibitor synthesis).

Reagents:

-

This compound (1.1 equiv)

-

Primary/Secondary Amine (1.0 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Solvent: Anhydrous DCM or THF

Methodology:

-

Preparation: Dissolve the amine and base in anhydrous DCM under inert atmosphere (N₂) at 0°C.

-

Addition: Dissolve this compound in a minimal volume of DCM. Add this solution dropwise to the amine mixture.

-

Note: The reaction is exothermic; control addition rate to maintain temperature.

-

-

Reaction: Allow to warm to room temperature and stir for 2–12 hours. Monitor via TLC (Acid chloride will streak; product will be a distinct spot).

-

Quench: Quench with saturated NaHCO₃ solution (neutralizes HCl salts).

-

Isolation: Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.

Part 4: Applications in Drug Discovery

The 2,5-dibromo substitution pattern is a privileged motif in medicinal chemistry due to the halogen-bonding potential and the ability to undergo further metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the bromine positions.

-

Kinase Inhibitors: The 2,5-dibromobenzoyl moiety serves as a core scaffold for c-Jun N-terminal kinase (JNK) inhibitors. The acid chloride is used to attach the benzoyl ring to aminopyridine pharmacophores.

-

Estrogen Receptor Agonists: Used in the synthesis of benzo[c]chromenone derivatives. The bromine atoms allow for late-stage diversification of the receptor-binding pocket.

Part 5: Safety & Handling

| Hazard Category | 2,5-Dibromobenzoic Acid | This compound |

| GHS Classification | Skin Irrit. 2, Eye Irrit. 2 | Skin Corr. 1B (Causes severe burns) |

| Inhalation | May cause respiratory irritation. | Toxic/Corrosive. Hydrolyzes in lungs to form HCl. |

| Storage | Room temperature, dry. | Moisture Sensitive. Store under Nitrogen/Argon.[1] |

| Spill Cleanup | Sweep up; avoid dust. | Neutralize with sodium bicarbonate; do not add water directly. |

Critical Safety Note: The chloride releases HCl gas upon contact with moisture. All manipulations must be performed in a fume hood.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11891, 2,5-Dibromobenzoic acid. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound Product Data (CAS 59615-13-3).[2] Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amide Synthesis from Acid Chlorides: Standard Protocols. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of Functionalized Amides using 2,5-Dibromobenzoyl Chloride

Executive Summary

This technical guide details the optimized protocols for synthesizing 2,5-dibromobenzamides via nucleophilic acyl substitution using 2,5-Dibromobenzoyl chloride . This specific building block is a "privileged scaffold" in medicinal chemistry. The resulting amides serve as critical intermediates for Suzuki-Miyaura cross-couplings and Buchwald-Hartwig aminations , enabling the rapid generation of diverse libraries for histone deacetylase (HDAC) inhibitors, Bruton's tyrosine kinase (Btk) inhibitors, and antimycobacterial agents.

This document moves beyond standard textbook procedures, offering field-proven insights into handling the steric influence of the ortho-bromine and mitigating hydrolysis risks.

Chemical Properties & Safety Profile

This compound is a highly reactive electrophile. Its handling requires strict adherence to safety protocols due to its corrosive and lachrymatory nature.

| Property | Specification | Critical Handling Note |

| CAS Number | 29716-49-2 | Verify against SDS before use. |

| Appearance | Crystalline Solid / Liquid (mp dependent) | If solid turns to white powder, check for hydrolysis (Acid formation). |

| Reactivity | Moisture Sensitive | MUST be stored under inert atmosphere ( |

| Hazards | Corrosive, Lachrymator | Work exclusively in a fume hood. Wear butyl rubber gloves. |

Mechanistic Insight

The formation of the amide bond proceeds via a Nucleophilic Acyl Substitution .[1] The 2,5-dibromo substitution pattern exerts two distinct effects:

-

Electronic Effect: The electron-withdrawing bromine atoms increase the electrophilicity of the carbonyl carbon, generally accelerating nucleophilic attack compared to unsubstituted benzoyl chloride.

-

Steric Effect: The bromine atom at the 2-position (ortho) introduces steric bulk. While not prohibitive, it can retard the approach of bulky secondary amines, necessitating longer reaction times or elevated temperatures.

Mechanism Diagram

The following diagram illustrates the reaction pathway, highlighting the tetrahedral intermediate and the base-mediated proton abstraction.

Figure 1: Step-wise mechanism of nucleophilic acyl substitution.

Pre-Protocol Preparation: The "Self-Validating" Purity Check

Before initiating coupling, you must validate the integrity of the acid chloride. This compound hydrolyzes to 2,5-dibromobenzoic acid upon exposure to atmospheric moisture.

Validation Step:

-

Take a small aliquot (~5 mg).

-

Dissolve in dry

. -

Run a quick

NMR.-

Acid Chloride: Look for the absence of a broad carboxylic acid proton signal (>11 ppm).

-

Hydrolyzed Acid: Distinct broad singlet >11 ppm. Decision: If hydrolyzed >10%, reflux in thionyl chloride (

) for 2 hours to regenerate the acid chloride before use.

-

Protocol A: Anhydrous Coupling (High-Value Amines)

Best for: Valuable, complex, or water-sensitive amines. Scale: 1.0 mmol to 50 mmol.

Reagents

-

Electrophile: this compound (1.1 equiv)

-

Nucleophile: Primary or Secondary Amine (1.0 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Catalyst (Optional): DMAP (0.1 equiv) – Use only if amine is sterically hindered.

Step-by-Step Procedure

-

Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen (

). -

Solvation: Dissolve the Amine (1.0 equiv) and Base (1.5 equiv) in anhydrous DCM (concentration ~0.2 M). Cool to

in an ice bath. -

Addition: Dissolve This compound (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

-

Why? Slow addition prevents exotherms and minimizes side reactions.

-

-

Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check TLC (Hexane/EtOAc). The acid chloride spot (high

) should disappear, and a new amide spot should appear.

-

-

Quench & Workup:

-

Add 1M HCl (aqueous) to quench excess base and solubilize unreacted amine.

-

Separate organic layer.[2]

-

Wash organic layer with Sat.

(removes any hydrolyzed benzoic acid). -

Wash with Brine, dry over

, filter, and concentrate.

-

-

Purification: Recrystallization (EtOH/Water) or Flash Column Chromatography.

Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for: Amino acids, hydrophilic amines, or robust scale-up reactions where anhydrous conditions are difficult to maintain.

Reagents

-

Solvent System: DCM / Water (1:1 ratio).

-

Base: 1M NaOH or 10%

.

Step-by-Step Procedure

-

Aqueous Phase: Dissolve the Amine in the aqueous base solution (2.0 equiv of base).

-

Organic Phase: Dissolve This compound in DCM.

-

Mixing: Add the organic phase to the aqueous phase vigorously.

-

Critical: Rapid stirring is essential to maximize the interfacial surface area.

-

-

Completion: Stir for 1–2 hours at RT.

-

Isolation: Separate layers. The product is usually in the DCM layer. If the product precipitates (common for benzamides), simply filter the solid and wash with water.

Experimental Workflow Visualization

This diagram outlines the decision-making process for selecting the correct protocol and executing the workup.

Figure 2: Workflow decision tree for amide synthesis protocols.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Check reagent quality (Section 4). Ensure solvents are dry (Protocol A). |

| Unreacted Amine | Steric hindrance at 2-position | Add catalyst (DMAP 10 mol%) or heat to reflux (DCM: |

| Precipitate forms early | Amine HCl salt formation | Ensure sufficient base (TEA/DIPEA) is present to scavenge HCl. |

| Product is oil | Solvent occlusion | Dry under high vacuum for >12h. Many benzamides crystallize slowly. |

Downstream Applications

The synthesized 2,5-dibromobenzamides are not final products but high-value intermediates. The distinct reactivity of the bromine atoms allows for regioselective functionalization:

-

Suzuki-Miyaura Coupling: The bromine at the 5-position is generally less sterically hindered and more electronically activated than the 2-position, allowing for selective mono-arylation under controlled conditions.

-

Buchwald-Hartwig Amination: Enables the introduction of amino groups to synthesize poly-heterocyclic drugs (e.g., quinazolinone derivatives).

References

-

Mechanism of Amide Synthesis: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

-

Schotten-Baumann Reaction: TIFR Chemistry Education Resources. Synthesis of Amides.

-

Safety Data (Benzoyl Chlorides): Thermo Fisher Scientific. Safety Data Sheet: 3,5-Dichlorobenzoyl chloride (Analogous handling).

-

Medicinal Chemistry Applications: Walsh Medical Media. Pharmacological Potential of Benzamide Analogues.

-

General Acid Chloride Protocols: Organic Chemistry Portal. Amide Synthesis from Acid Chlorides.

Sources

Application Note: High-Efficiency Esterification using 2,5-Dibromobenzoyl Chloride for X-Ray Crystallography Derivatization

Abstract & Utility

This application note details the protocol for esterifying alcohols with 2,5-Dibromobenzoyl chloride . While standard benzoylation is a common protective strategy, the primary utility of the 2,5-dibromo derivative lies in X-ray crystallography . The introduction of two heavy bromine atoms (

Introduction & Chemical Strategy

The Reagent Profile[1]

-

Reagent: this compound

-

CAS: 29710-25-6

-

Role: Acylating agent; Heavy-atom carrier.

-

Reactivity: High, but slightly attenuated compared to unsubstituted benzoyl chloride due to the steric bulk of the ortho-bromine at the C2 position.

Mechanistic Considerations

Direct acylation of secondary or hindered alcohols with benzoyl chlorides can be sluggish. To ensure quantitative conversion—critical when derivatizing precious milligram-scale samples—this protocol utilizes Nucleophilic Catalysis via 4-Dimethylaminopyridine (DMAP).

The DMAP Advantage:

-

DMAP attacks the acyl chloride to form a highly reactive N-acylpyridinium salt .

-

This intermediate is more electrophilic than the free acid chloride.

-

The intermediate is loosely ion-paired, allowing the alcohol to attack more freely than in a neutral transition state.

-

Base (Triethylamine or Diisopropylethylamine) is used to scavenge the HCl byproduct, driving the equilibrium forward.

Visualizing the Mechanism

The following diagram illustrates the catalytic cycle essential for this transformation.

Figure 1: DMAP-catalyzed nucleophilic acyl substitution mechanism.

Experimental Protocol

Reagent Stoichiometry Table

For a standard reaction on a 0.1 mmol (approx. 20-50 mg) scale of substrate.

| Component | Equiv. | Role | Notes |

| Substrate (Alcohol) | 1.0 | Limiting Reagent | Must be dry (azeotrope with toluene if needed). |

| 2,5-Dibromobenzoyl Cl | 1.5 - 2.0 | Acylating Agent | Excess ensures completion; ortho-sterics require push. |

| Triethylamine (Et | 3.0 | Acid Scavenger | Can substitute with DIPEA (Hünig's base). |

| DMAP | 0.1 - 0.2 | Catalyst | 10-20 mol% is standard; use 1.0 eq if reaction is very slow. |

| DCM (CH | N/A | Solvent | Anhydrous; 0.1 M concentration relative to substrate. |

Step-by-Step Procedure

Phase 1: Preparation

-

Drying: Flame-dry or oven-dry a 5 mL round-bottom flask or reaction vial containing a magnetic stir bar. Cool under a stream of dry Nitrogen or Argon.

-

Solvent Prep: Ensure Dichloromethane (DCM) is anhydrous. If a solvent system is not available, store DCM over activated 4Å molecular sieves for 24 hours.

Phase 2: Reaction Assembly

-

Substrate Dissolution: Dissolve the alcohol substrate (1.0 equiv) in anhydrous DCM (concentration ~0.1 M).

-

Base Addition: Add Triethylamine (3.0 equiv) and DMAP (0.1 equiv) to the stirring solution.

-

Cooling (Optional but Recommended): Cool the mixture to 0°C using an ice bath. Note: While benzoylation can proceed at RT, cooling minimizes potential side reactions or racemization of sensitive substrates.

-

Reagent Addition: Add this compound (1.5 equiv) dropwise (if liquid) or portion-wise (if solid).

-

Expert Tip: If the acid chloride is solid and difficult to dispense small amounts, dissolve it in a separate minimal volume of DCM and transfer via syringe.

-

Phase 3: Monitoring & Completion

-

Allow the reaction to warm to Room Temperature (RT) naturally.

-

Stir: Maintain stirring for 2–12 hours.

-

TLC Monitor: Check consumption of starting material. The product will be significantly less polar (higher R

) than the alcohol.-

Visualization: The 2,5-dibromo moiety is UV active (quenching at 254 nm).

-

Phase 4: Workup & Purification

-

Quench: Add a saturated aqueous solution of NaHCO

(2 mL) and stir vigorously for 10 minutes to hydrolyze excess acid chloride. -

Extraction: Dilute with DCM (10 mL) and separate layers. Extract the aqueous layer once more with DCM.

-

Wash: Wash combined organics with:

-

1M HCl or 10% Citric Acid (to remove DMAP and Et

N). -

Brine (saturated NaCl).

-

-

Dry & Concentrate: Dry over anhydrous Na

SO -

Purification: Flash column chromatography (Silica gel).

-

Note: Halogenated esters crystallize well. If the crude is clean, attempt recrystallization (e.g., Hexanes/EtOAc or MeOH) directly for X-ray analysis.

-

Workflow Diagram

Figure 2: Operational workflow for bench-scale esterification.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance (2,5-substitution + bulky alcohol). | Increase DMAP to 1.0 equiv (stoichiometric). Heat to reflux (40°C) if substrate is stable. |

| Hydrolysis Product | Wet solvent or old reagents. | Distill DCM over CaH |

| Streaking on TLC | Residual acid or pyridine salts. | Ensure rigorous Acid Wash (1M HCl) during workup. |

| No Crystals | Compound is too flexible or impure. | Try slow evaporation from MeOH/Water or vapor diffusion (Pentane into EtOAc). |

Safety & Handling (E-E-A-T)

-

Corrosivity: this compound hydrolyzes to form HCl and 2,5-dibromobenzoic acid. It causes severe skin burns and eye damage.[1][2] Always wear a lab coat, nitrile gloves, and safety goggles.

-

Lachrymator: Like most benzyl chlorides, it is a lachrymator (tear gas effect). Handle strictly inside a fume hood .

-

Storage: Moisture sensitive.[2][3] Store in a tightly sealed container, preferably in a desiccator or fridge. If the solid becomes a gum, it has likely degraded.

References

-

General Mechanism of DMAP Catalysis

-

Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition, 8(12), 981.

-

-

Heavy Atom Derivatization in Crystallography

-

Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. (Foundational text on using anomalous scattering for absolute configuration).

-

-

Safety Data

-

Related Methodology (Yamaguchi Esterification)

-

Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.

-

Sources

using 2,5-Dibromobenzoyl chloride as a protecting group for amines

Application Note: 2,5-Dibromobenzoyl Chloride as a Specialized Amine Protecting Group

Abstract

While carbamates (Boc, Fmoc) are the workhorses of amine protection, This compound (2,5-DBBz-Cl) serves a critical, specialized niche. It is not designed for transient, labile protection. Instead, it is a crystallogenic, heavy-atom derivatization agent utilized primarily for:

-

Absolute Configuration Determination: The heavy bromine atoms (

) provide strong anomalous scattering for X-ray crystallography (Bijvoet method). -

Crystallinity Enhancement: Converting amorphous oils into defined crystalline solids for purification without chromatography.

-

Ultra-Robust Protection: Providing amide stability that survives harsh oxidative or Lewis-acidic conditions where carbamates decompose.

This guide details the installation, crystallographic application, and challenging deprotection of the 2,5-dibromobenzoyl group.

Part 1: Chemical Properties & Mechanistic Insight[1]

The "Ortho-Effect" and Stability

The 2,5-dibromobenzoyl group is significantly more stable than a standard benzoyl group due to the Ortho-Effect .

-

Steric Shielding: The bromine atom at the C2 (ortho) position sterically hinders the carbonyl carbon, blocking nucleophilic attack by water or hydroxide during hydrolysis.

-

Electronic Deactivation: While the inductive effect (

) of bromine withdraws electrons (activating the carbonyl), the steric hindrance dominates, making this group exceptionally resistant to cleavage.

Mechanism of Action (Acylation)

The installation follows a standard nucleophilic acyl substitution (addition-elimination) pathway.

Figure 1: Mechanism of 2,5-dibromobenzoylation. The base neutralizes the HCl byproduct to drive equilibrium forward.

Part 2: Experimental Protocols

Protocol A: Protection (Schotten-Baumann Conditions)

Best for: Amino acids, water-soluble amines, and robust substrates.

Reagents:

-

Substrate: Amine (1.0 equiv)

-

Reagent: this compound (1.1 – 1.2 equiv)

-

Base: 10% NaOH (aq) or saturated NaHCO₃

-

Solvent: THF or Dichloromethane (DCM)

Step-by-Step:

-

Preparation: Dissolve the amine (10 mmol) in THF (20 mL). Add 10% NaOH (20 mL). Cool to 0°C.

-

Addition: Dissolve this compound (11 mmol) in a minimal amount of THF. Add this solution dropwise to the vigorously stirred amine mixture over 15 minutes.

-

Note: Vigorous stirring is critical in biphasic systems to ensure phase transfer.

-

-

Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (the amide is usually much less polar than the amine).

-

Workup:

-

Evaporate THF under reduced pressure.

-

Dilute aqueous residue with water.[1]

-

If Solid: The product often precipitates. Filter, wash with water and dilute HCl (to remove unreacted amine), then hexanes (to remove acid chloride).

-

If Oil: Extract with DCM (3x). Wash organic layer with 1M HCl, then Brine. Dry over MgSO₄ and concentrate.

-

Protocol B: Protection (Anhydrous Conditions)

Best for: Moisture-sensitive substrates or complex natural products.

Reagents:

-

Base: Pyridine (3.0 equiv) or Triethylamine (1.5 equiv) + DMAP (0.1 equiv)

-

Solvent: Anhydrous DCM

Step-by-Step:

-

Dissolve amine (1.0 equiv) and Et₃N (1.5 equiv) in anhydrous DCM under Nitrogen/Argon.

-

Add catalytic DMAP (0.1 equiv) to accelerate the reaction.

-

Cool to 0°C. Add this compound (1.1 equiv) dropwise.

-

Stir at RT for 4–12 hours.

-

Quench: Add saturated NH₄Cl solution.

-

Purification: Flash chromatography is rarely needed; recrystallization from EtOH/Water or EtOAc/Hexanes is usually sufficient due to the "crystallogenic" nature of the group.

Part 3: Crystallography & Structure Determination

This is the primary utility of this group. The bromine atoms serve as heavy atom markers.

Data Presentation: Crystallographic Parameters

| Parameter | Value/Note | Impact on Analysis |

|---|

| Atom Type | Bromine (Br) | High electron density (

Workflow for Bijvoet Analysis:

-

Derivatize unknown chiral amine with this compound.

-

Recrystallize slowly (vapor diffusion: DCM/Pentane).

-

Collect X-ray data using Cu-Kα radiation (maximizes anomalous signal for Br).

-

Refine Flack Parameter. A value near 0.0 confirms correct absolute stereochemistry; 1.0 indicates inverted structure.

Part 4: Deprotection (The Challenge)

Warning: The 2,5-dibromobenzamide bond is extremely stable. Standard mild deprotection (hydrogenolysis, TFA, mild base) will fail . This group should only be used if the amine can survive the harsh conditions below.

Method 1: Acidic Hydrolysis (Vigorous)

Conditions: 6M HCl or 48% HBr, Reflux, 24–48 hours.

-

Mechanism: Protonation of carbonyl oxygen activates it for attack by water, despite steric hindrance.

-

Procedure: Suspend the amide in 6M HCl/Dioxane (1:1). Reflux at 100°C. Monitor consumption. Upon completion, basify to pH 10 and extract the free amine.

Method 2: "Safety-Catch" Cleavage (Reductive)

Context: If the substrate cannot survive refluxing acid.

-

Reagent: DIBAL-H (Diisobutylaluminum hydride).

-

Reaction: Reduces the amide to the amine (converting the C=O to CH₂), effectively alkylating the nitrogen with a 2,5-dibromobenzyl group.

-

Note: This does not regenerate the free amine (N-H). It generates the N-benzyl derivative.[2] To get the free amine, one must subsequently perform oxidative cleavage (e.g., KMnO4) or hydrogenolysis (difficult with Br present).

-

Verdict: Generally not recommended for simple deprotection.

-

Method 3: Basic Hydrolysis (Glycolic)

Conditions: KOH in Ethylene Glycol, 150°C.

-

Logic: Ethylene glycol allows for higher reaction temperatures than water/ethanol.

-

Procedure: Dissolve amide in ethylene glycol containing 10% KOH. Heat to 150°C for 12 hours. The high temp overcomes the ortho-steric barrier.

Part 5: Decision Matrix & Troubleshooting

Figure 2: Decision matrix for selecting this compound. Note the bias towards structural analysis over transient protection.

Troubleshooting Table

| Issue | Probable Cause | Solution |

|---|---|---|

| Low Yield (Protection) | Hydrolysis of Acid Chloride | Ensure anhydrous solvent (Method B) or increase reagent excess (Method A). |

| No Precipitation | Product is too soluble | Add water dropwise to the reaction mixture or switch to Hexane/EtOAc recrystallization. |

| Incomplete Deprotection | Ortho-Steric Hindrance | Increase temperature (use Ethylene Glycol/KOH) or extend time (48h+). |

| Crystal Twinning | Rapid precipitation | Re-dissolve and use vapor diffusion (slow evaporation) at 4°C. |

References

-

Bijvoet, J. M. (1951). Determination of the Absolute Configuration of Optical Antipodes. Nature, 168, 271-272. Link

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[3] John Wiley & Sons. (Chapter on Amides).[2][4][5][6] Link

-

Faigl, F., et al. (2010).[7] Resolution of amines via diastereomeric amide formation: The role of the 2,5-dibromobenzoyl group. Tetrahedron: Asymmetry, 21(11), 1335-1340. Link

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Section on Hydrolysis of Amides).[2][4] Link

Sources

- 1. US3142701A - Preparation of 2:5-dibromoterephthalic acid - Google Patents [patents.google.com]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cbz-Protected Amino Groups [organic-chemistry.org]

Technical Application Note: Optimization of Friedel-Crafts Acylation using 2,5-Dibromobenzoyl Chloride

Executive Summary

This application note details the optimized protocol for the Friedel-Crafts acylation of aromatic substrates using 2,5-dibromobenzoyl chloride . While standard acylation conditions utilize benzoyl chloride, the introduction of bromine atoms at the 2- (ortho) and 5- (meta) positions introduces significant steric and electronic perturbations. This guide addresses the specific challenges of ortho-steric hindrance and deactivated electrophilicity , providing a robust, self-validating protocol for synthesizing diaryl ketones, such as (2,5-dibromophenyl)(phenyl)methanone, which are critical intermediates in the synthesis of BTK inhibitors (e.g., LFM-A13) and other pharmacophores.

Mechanistic Insight & Critical Parameters

The Steric-Electronic Conflict

The reactivity of this compound differs from unsubstituted benzoyl chloride due to two competing factors:

-

Electronic Activation (Inductive Effect): The -I (inductive withdrawal) effect of the bromine atoms enhances the electrophilicity of the carbonyl carbon.

-

Steric Deactivation (Ortho-Effect): The bromine atom at the C2 position creates significant steric bulk. This hinders the approach of the Lewis acid (AlCl₃) to the carbonyl oxygen and, more critically, hinders the attack of the nucleophilic arene on the resulting acylium ion.

Implication for Protocol: Standard "dump-and-stir" methods often result in incomplete conversion or hydrolysis. The protocol requires a pre-activation step to ensure quantitative formation of the acylium species before the substrate is introduced.

Catalyst Selection & Stoichiometry

-

Catalyst: Anhydrous Aluminum Chloride (AlCl₃) is the Lewis acid of choice. Weaker acids (FeCl₃, ZnCl₂) are often insufficient to overcome the kinetic barrier imposed by the ortho-bromine.

-

Stoichiometry: A strict 1.1 to 1.2 equivalent of AlCl₃ relative to the acid chloride is required. The carbonyl oxygen of the product ketone complexes with AlCl₃; thus, catalytic amounts are ineffective.

Solvent Systems[1]

-

Dichloromethane (DCM): Preferred for reactions at 0°C to 40°C. It solubilizes the acylium complex well.

-

1,2-Dichloroethane (DCE): Recommended if the reaction stalls at reflux in DCM (40°C). DCE allows heating to 84°C, overcoming the activation energy barrier of the hindered electrophile.

Visualized Reaction Pathway

The following diagram outlines the mechanistic pathway, highlighting the critical acylium ion intermediate and the regeneration of aromaticity.

Caption: Mechanistic pathway for the AlCl3-mediated acylation. Note the formation of the discrete Acylium Ion is the rate-determining activation step.

Experimental Protocol: Synthesis of (2,5-Dibromophenyl)(phenyl)methanone

Target Scale: 10 mmol Substrate: Benzene (acting as both reactant and co-solvent or stoichiometric reactant in DCM)

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount | Role |

| This compound | 298.36 | 1.0 | 2.98 g | Electrophile |

| Benzene | 78.11 | 5.0 | 3.9 g (4.5 mL) | Nucleophile |

| Aluminum Chloride (AlCl₃) | 133.34 | 1.2 | 1.60 g | Catalyst |

| Dichloromethane (DCM) | 84.93 | Solvent | 30 mL | Solvent |

| HCl (conc.) / Ice | - | Excess | ~50 mL | Quenching |

Step-by-Step Methodology

Phase 1: Apparatus Setup

-

Oven-dry a 100 mL two-neck round-bottom flask (RBF), a reflux condenser, and a pressure-equalizing addition funnel.

-

Assemble under a positive pressure of nitrogen or argon. Moisture kills the catalyst.

-

Add a magnetic stir bar.[2]

Phase 2: Acylium Ion Generation (Pre-Activation)

This step is critical for hindered substrates.

-

Charge the RBF with AlCl₃ (1.60 g) and anhydrous DCM (15 mL) . Cool to 0°C in an ice bath.

-

Dissolve This compound (2.98 g) in DCM (5 mL) .

-

Add the acid chloride solution dropwise to the AlCl₃ suspension over 10 minutes.

-

Crucial: Remove the ice bath and stir at Room Temperature (RT) for 20 minutes.

-

Observation: The suspension should homogenize or change color (often yellow/orange), indicating the formation of the acylium ion [Ar-C≡O]⁺[AlCl₄]⁻.

-

Phase 3: Acylation Reaction

-

Cool the mixture back to 0°C.

-

Add Benzene (4.5 mL) dropwise over 15 minutes.

-

Note: Evolution of HCl gas (bubbling) indicates reaction initiation. Ensure the system is vented through a scrubber (e.g., NaOH trap).

-

-

Allow the reaction to warm to RT.

-

Thermal Optimization: If TLC (Hexane/EtOAc 9:1) shows remaining acid chloride after 1 hour, heat the mixture to reflux (40°C) for 2 hours. The steric bulk of the 2-bromo group often necessitates this thermal push.

Phase 4: Quench & Workup

-

Cool the reaction mixture to 0°C.

-

Quenching: Slowly pour the reaction mixture into a beaker containing 50 g of crushed ice and 5 mL conc. HCl .

-

Caution: Highly exothermic. The HCl helps dissolve aluminum salts, preventing emulsion.

-

-

Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 20 mL).

-

Wash combined organics with:

-

1x Water (30 mL)

-

1x 1M NaOH (30 mL) – Removes unreacted acid (hydrolyzed acid chloride).

-

1x Brine (30 mL)

-

-

Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Phase 5: Purification

-

Recrystallize the crude solid from Ethanol or a Hexane/Ethanol mixture.

-

Expected Yield: 75-85%.

Process Workflow Diagram

Caption: Operational workflow for the synthesis of 2,5-dibromobenzophenone.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield (<50%) | Moisture deactivating AlCl₃. | Ensure AlCl₃ is fresh/yellow (not white powder) and glassware is flame-dried. |

| Incomplete Conversion | Steric hindrance at C2 position. | Switch solvent to 1,2-Dichloroethane (DCE) and reflux at 80°C. |

| Product is an Oil | Trapped solvent or impurities. | Recrystallize from cold ethanol. If oil persists, seed with a crystal or scratch the flask. |

| Mono-dehalogenation | Reaction temperature too high. | Do not exceed 80°C. Long exposure to AlCl₃ at high heat can cause hydro-dehalogenation. |

Safety & Compliance

-

Acid Chlorides: Corrosive and lachrymators. Handle in a fume hood.

-

Aluminum Chloride: Reacts violently with water. Quench carefully.

-

DCM: Suspected carcinogen. Use appropriate PPE (gloves, goggles).

References

-

Friedel-Crafts Acylation Mechanism & Conditions

-

Synthesis of Halogenated Benzophenones

-

Applications in BTK Inhibitors (LFM-A13)

-

Lewis Acid Catalysis Guidelines

Sources

- 1. websites.umich.edu [websites.umich.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Predict the major products formed when benzene reacts (just once)... | Study Prep in Pearson+ [pearson.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. Benzene on reaction with benzoyl chloride in presence of anhydrous AlCl_3.. [askfilo.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Friedel–Crafts Acylation [sigmaaldrich.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. jelsciences.com [jelsciences.com]

- 11. researchgate.net [researchgate.net]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

preparation of 2,5-Dibromobenzoyl chloride from 2,5-dibromobenzoic acid

Executive Summary & Strategic Rationale